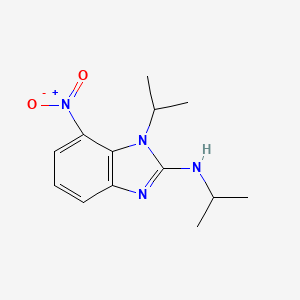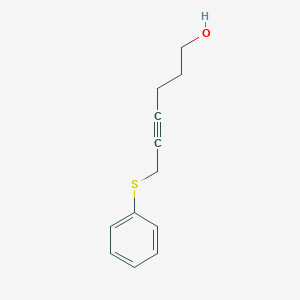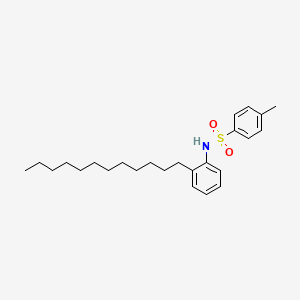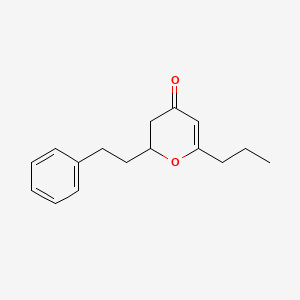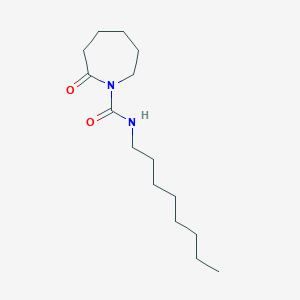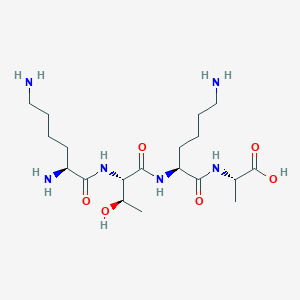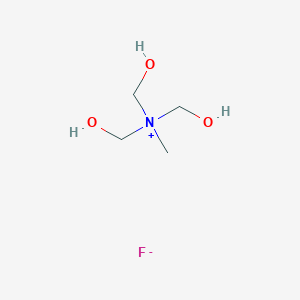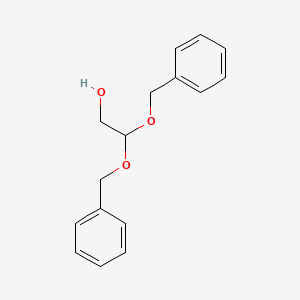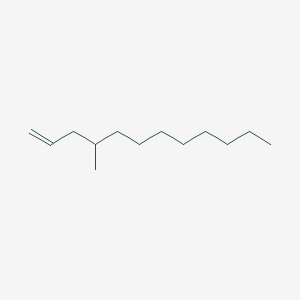
Difluoro(3,4,5-trifluorophenoxy)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoro(3,4,5-trifluorophenoxy)acetaldehyde is a fluorinated organic compound with the molecular formula C8H3F5O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability. It is used in various scientific research applications due to its distinctive reactivity and structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(3,4,5-trifluorophenoxy)acetaldehyde typically involves the reaction of 3,4,5-trifluorophenol with difluoroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction setups to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Difluoro(3,4,5-trifluorophenoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Formation of difluoro(3,4,5-trifluorophenoxy)acetic acid.
Reduction: Formation of difluoro(3,4,5-trifluorophenoxy)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Difluoro(3,4,5-trifluorophenoxy)acetaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of difluoro(3,4,5-trifluorophenoxy)acetaldehyde involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and allows it to participate in a variety of chemical reactions. The compound can interact with enzymes, proteins, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecule and the conditions of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Difluoro(3,4,5-trifluorophenoxy)methyl-3,5-difluoro-4’-propylbiphenyl
- 3,4,5-Trifluorophenylboronic acid
Uniqueness
Difluoro(3,4,5-trifluorophenoxy)acetaldehyde is unique due to its specific arrangement of fluorine atoms and the presence of an aldehyde group. This combination imparts distinct reactivity and stability, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of chemical properties that can be leveraged in different research and industrial contexts.
Propriétés
Numéro CAS |
798555-98-3 |
|---|---|
Formule moléculaire |
C8H3F5O2 |
Poids moléculaire |
226.10 g/mol |
Nom IUPAC |
2,2-difluoro-2-(3,4,5-trifluorophenoxy)acetaldehyde |
InChI |
InChI=1S/C8H3F5O2/c9-5-1-4(2-6(10)7(5)11)15-8(12,13)3-14/h1-3H |
Clé InChI |
CTNHMYCBWJMOLL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)F)F)OC(C=O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


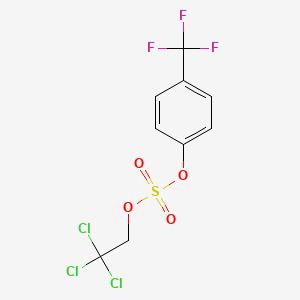
![5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12542541.png)

